molecular formula C22H24N2O2S B14984931 2-(3,5-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide

2-(3,5-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide

Cat. No.: B14984931
M. Wt: 380.5 g/mol
InChI Key: CNXSRUPZDMSHIO-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a phenoxy group, a thiazole ring, and a propanamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide typically involves multiple steps, starting with the preparation of the phenoxy and thiazole intermediates. The phenoxy intermediate can be synthesized through the reaction of 3,5-dimethylphenol with an appropriate halogenating agent, followed by nucleophilic substitution with a suitable amine. The thiazole intermediate is prepared by cyclization of a thioamide with a haloketone. These intermediates are then coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or thiazole rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-(3,5-Dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The phenoxy and thiazole groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethylphenoxy)-4-[4-(4-fluorophenyl)-1-(4-piperidinyl)-1H-imidazol-5-yl]pyrimidine
  • 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

2-(3,5-Dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide is unique due to its combination of phenoxy, thiazole, and propanamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and biological activity.

Properties

Molecular Formula

C22H24N2O2S

Molecular Weight

380.5 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide

InChI

InChI=1S/C22H24N2O2S/c1-15-11-16(2)13-20(12-15)26-17(3)21(25)23-10-9-19-14-27-22(24-19)18-7-5-4-6-8-18/h4-8,11-14,17H,9-10H2,1-3H3,(H,23,25)

InChI Key

CNXSRUPZDMSHIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C(=O)NCCC2=CSC(=N2)C3=CC=CC=C3)C

Origin of Product

United States

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